

Technical Guide: **tert-Butyl (2-iodopyridin-4-yl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (2-iodopyridin-4-yl)carbamate*

Cat. No.: B1324990

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CAS Number: 869735-25-1

This technical guide provides an in-depth overview of **tert-butyl (2-iodopyridin-4-yl)carbamate**, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a plausible synthetic route, and its significance in synthetic chemistry.

Chemical Properties and Data

Tert-butyl (2-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative. The presence of an iodine atom and a Boc-protected amine group makes it a versatile reagent in medicinal chemistry, particularly for introducing the 2-iodopyridin-4-yl moiety into larger molecules through cross-coupling reactions. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, which can be selectively removed under acidic conditions.

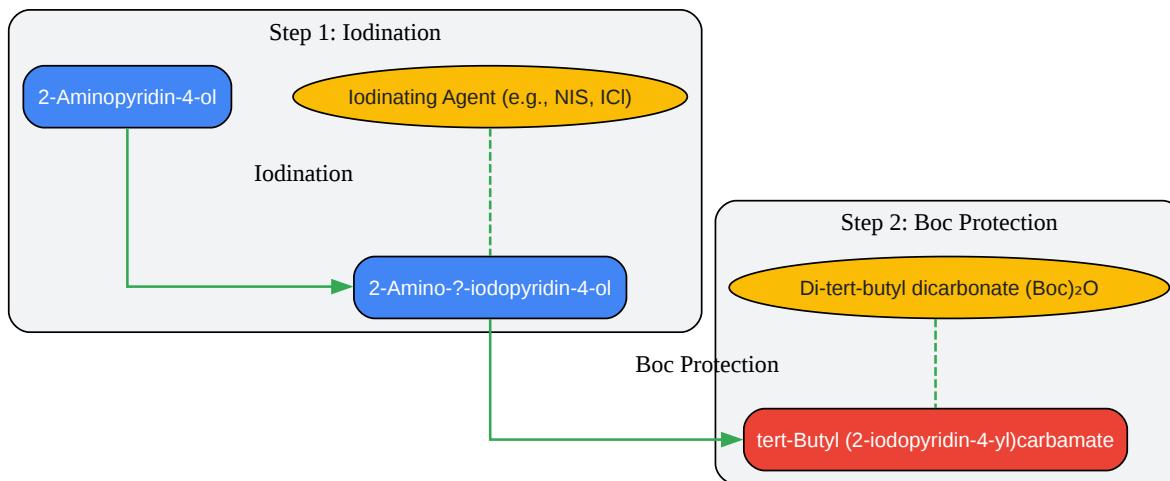
Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	869735-25-1	PubChem
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O ₂	BOC Sciences[1]
Molecular Weight	320.13 g/mol	BOC Sciences[1]
Melting Point	144-145 °C	BOC Sciences[1], Matrix Scientific[2]
Boiling Point	321 °C at 760 mmHg	BOC Sciences[1]
Density	1.652 g/cm ³	BOC Sciences[1]
Physical Form	Solid	Sigma-Aldrich[3]
Purity	≥95%	BOC Sciences[1], Sigma-Aldrich[3]

Synthetic Pathway and Experimental Protocols

While a specific published protocol for the synthesis of **tert-butyl (2-iodopyridin-4-yl)carbamate** is not readily available, a plausible two-step synthetic route can be proposed based on standard organic chemistry transformations. This involves the iodination of a suitable aminopyridine precursor, followed by the protection of the amino group using a *tert*-butoxycarbonyl (Boc) group.

Proposed Synthetic Workflow

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Caption: Proposed two-step synthesis of **tert-butyl (2-iodopyridin-4-yl)carbamate**.

Experimental Protocol: Step 1 - Iodination of 2-Aminopyridin-4-ol (Representative)

This protocol is adapted from general methods for the iodination of aminopyridines.

- Reaction Setup: To a solution of 2-aminopyridin-4-ol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl

acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product can be purified by column chromatography on silica gel to yield the iodinated intermediate.

Experimental Protocol: Step 2 - Boc Protection of 2-Amino- β -iodopyridin-4-ol (Representative)

This protocol is based on standard Boc protection procedures for aminopyridines.[\[2\]](#)

- Reaction Setup: Dissolve the iodinated aminopyridine intermediate (1.0 eq.) in a solvent such as tetrahydrofuran (THF) or dichloromethane. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) and a base such as triethylamine (1.5 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.).
- Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
- Work-up and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purification: The final product, **tert-butyl (2-iodopyridin-4-yl)carbamate**, can be purified by recrystallization or column chromatography.

Applications in Drug Development

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals. The iodine substituent in **tert-butyl (2-iodopyridin-4-yl)carbamate** is particularly useful for engaging in various palladium-catalyzed cross-coupling reactions, such as:

- Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.
- Sonogashira Coupling: Reaction with terminal alkynes.

- Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
- Heck Coupling: Reaction with alkenes.

These reactions allow for the facile introduction of diverse functional groups at the 2-position of the pyridine ring, enabling the synthesis of complex molecules and libraries of compounds for drug discovery programs. The Boc-protected amine at the 4-position provides an orthogonal handle for further functionalization after deprotection.

Safety and Handling

Tert-butyl (2-iodopyridin-4-yl)carbamate should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] It is an irritant and may be harmful if ingested or inhaled.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Table 2: Hazard Information

Hazard Statement	Code	Description
Harmful if swallowed	H302	May cause harm if ingested.
Causes skin irritation	H315	Can cause redness and irritation upon skin contact.
Causes serious eye irritation	H319	Can cause significant eye irritation.

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